N-(tert-Butoxycarbonyl)-2-ethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

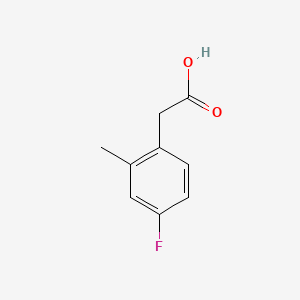

N-(tert-Butoxycarbonyl)-2-ethylaniline, also known as N-Boc-2-ethylaniline, is an aniline derivative with a wide range of applications in synthetic organic chemistry. It is a colorless, low-volatility liquid with a low melting point and a boiling point of approximately 88°C. N-Boc-2-ethylaniline is a versatile reagent with a wide range of uses in the synthesis of organic molecules, and it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Aplicaciones Científicas De Investigación

Polymer Materials Chemistry : N-(tert-Butoxycarbonyl)-2-ethylaniline, as a tert-butoxycarbonyl (BOC) group, is utilized in organic synthesis and polymer materials chemistry. The BOC group serves as a protection for functional groups. In a study by Jing, Suzuki, & Matsumoto (2019), the thermal decomposition behavior of polymers containing the BOC group was investigated, revealing that deprotection of the BOC group in polymer side chains occurs at around 200°C with the elimination of isobutene and carbon dioxide (Jing, Suzuki, & Matsumoto, 2019).

Synthesis of Natural Compounds : In the synthesis of natural compounds like (-)-goniomitine, Mizutani et al. (2011) demonstrated the use of this compound in Stille coupling reactions, contributing to the synthesis of 2-vinylindole derivatives (Mizutani et al., 2011).

Amino Acid Synthesis : Khalil, Subasinghe, & Johnson (1996) developed an improved method for the N-tert-butoxycarbonyl protection of sterically hindered α,α-disubstituted amino acids, highlighting the role of this compound in amino acid synthesis (Khalil, Subasinghe, & Johnson, 1996).

Polymer Synthesis : Gao, Sanda, & Masuda (2003) researched the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, where this compound played a crucial role (Gao, Sanda, & Masuda, 2003).

Peptide Synthesis : Gaehde & Matsueda (1981) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid using this compound, suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).

Mecanismo De Acción

Target of Action

N-(tert-Butoxycarbonyl)-2-ethylaniline, also known as Boc-ethanolamine, is a derivative of ethanolamine. It is primarily used as a protecting group in organic synthesis . The primary target of this compound is the amino group in various molecules, including natural products, amino acids, and peptides . The tert-butoxycarbonyl (Boc) group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .

Mode of Action

The Boc group in this compound acts as a protecting group, selectively blocking the functional group of interest and making it stable to the projected reactions . This compound interacts with its targets by reacting with the amino-substrate under basic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of complex, functionally diverse structures . The compound plays a crucial role in the formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

As a protecting group, it is likely to have a significant impact on the bioavailability of the compounds it is used with, by altering their solubility and reactivity .

Result of Action

The primary result of the action of this compound is the protection of amino groups in various compounds, enabling selective bond formation and preventing unwanted side reactions . After the desired reactions have taken place, the Boc group can be removed, resulting in the deprotection of the amino group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the installation and removal of the Boc group typically require specific reaction conditions, such as the presence of a base or certain de-masking agents . Furthermore, the stability of the Boc group can be affected by factors such as temperature and pH .

Safety and Hazards

Direcciones Futuras

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is an area of ongoing research .

Propiedades

IUPAC Name |

tert-butyl N-(2-ethylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APURGTAWCSZZBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407770 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110969-45-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)